molecular formula C18H20FN5O B11796746 N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline

Cat. No.: B11796746
M. Wt: 341.4 g/mol
InChI Key: KDKILADVTJHQBF-UHFFFAOYSA-N
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Description

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, a fluorinated phenyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution can introduce new functional groups to the phenyl ring.

Scientific Research Applications

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is unique due to its specific combination of a triazole ring, a fluorinated phenyl group, and a methoxyaniline moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline

InChI

InChI=1S/C18H20FN5O/c1-25-15-4-2-3-14(11-15)21-10-9-16-22-18(24-23-16)17(20)12-5-7-13(19)8-6-12/h2-8,11,17,21H,9-10,20H2,1H3,(H,22,23,24)

InChI Key

KDKILADVTJHQBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

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